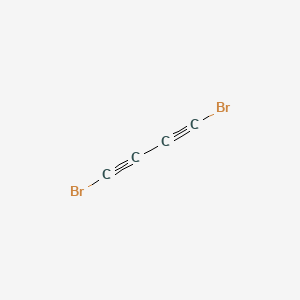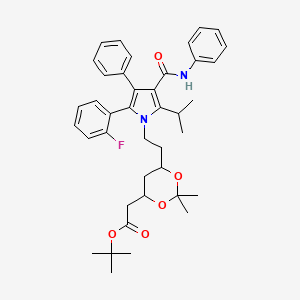
5-Chloro-6-fluoro-1-tetrahydropyran-2-yl-indazol-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-6-fluoro-1-tetrahydropyran-2-yl-indazol-4-ol is a synthetic organic compound with the molecular formula C12H12ClFN2O2 and a molecular weight of 270.69 g/mol . This compound belongs to the indazole family, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
准备方法
The synthesis of 5-Chloro-6-fluoro-1-tetrahydropyran-2-yl-indazol-4-ol involves several steps. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core is typically synthesized through the cyclization of hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the Tetrahydropyran Group: The tetrahydropyran group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indazole core is replaced by the tetrahydropyran moiety.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
化学反应分析
5-Chloro-6-fluoro-1-tetrahydropyran-2-yl-indazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions, where nucleophiles such as amines or thiols replace the halogen atoms, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
科学研究应用
5-Chloro-6-fluoro-1-tetrahydropyran-2-yl-indazol-4-ol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用机制
The mechanism of action of 5-Chloro-6-fluoro-1-tetrahydropyran-2-yl-indazol-4-ol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes, such as inflammation or cell proliferation. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .
相似化合物的比较
5-Chloro-6-fluoro-1-tetrahydropyran-2-yl-indazol-4-ol can be compared with other indazole derivatives, such as:
5-Chloro-1H-indazole: Lacks the tetrahydropyran and fluoro substituents, resulting in different biological activities.
6-Fluoro-1H-indazole: Similar to the compound but lacks the chloro and tetrahydropyran groups.
1-Tetrahydropyran-2-yl-indazole: Contains the tetrahydropyran group but lacks the chloro and fluoro substituents.
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological activities and chemical reactivity .
属性
分子式 |
C12H12ClFN2O2 |
|---|---|
分子量 |
270.69 g/mol |
IUPAC 名称 |
5-chloro-6-fluoro-1-(oxan-2-yl)indazol-4-ol |
InChI |
InChI=1S/C12H12ClFN2O2/c13-11-8(14)5-9-7(12(11)17)6-15-16(9)10-3-1-2-4-18-10/h5-6,10,17H,1-4H2 |
InChI 键 |
QQRLHRRUJVOCNO-UHFFFAOYSA-N |
规范 SMILES |
C1CCOC(C1)N2C3=CC(=C(C(=C3C=N2)O)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethanesulfonic acid, 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-](/img/structure/B12095033.png)
![8-[2-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-8,9-dihydrofuro[2,3-h]chromen-2-one](/img/structure/B12095038.png)

![1-[13-(2-amino-2-oxoethyl)-19,22-dibenzyl-16-butan-2-yl-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]-N-[1-[(1-amino-1-oxopropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12095040.png)
![1-[2-(Pyridin-2-ylmethyl)phenyl]ethan-1-one](/img/structure/B12095042.png)





![2-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B12095088.png)

